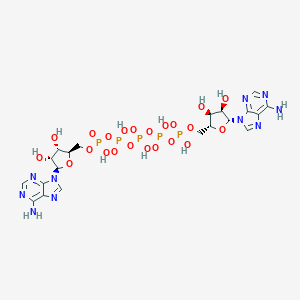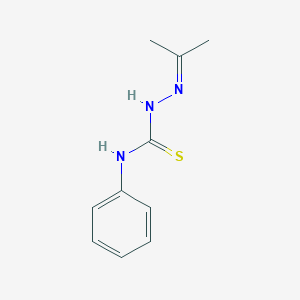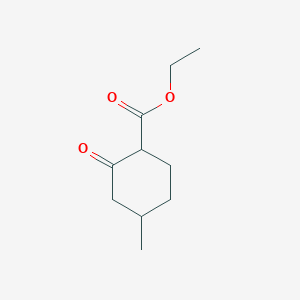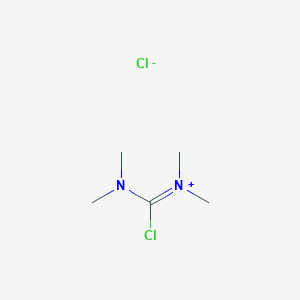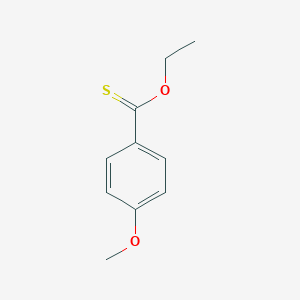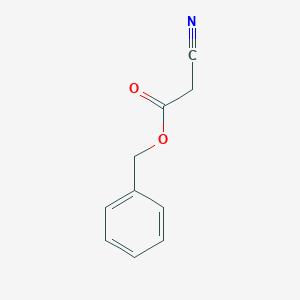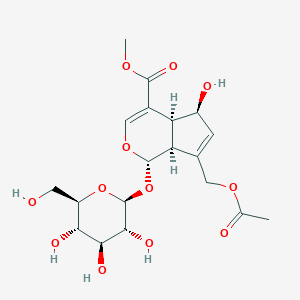
Daphylloside
Vue d'ensemble
Description
Daphylloside is an iridoid glycoside isolated from the aerial parts of the plant Galium verum . Iridoids are a type of monoterpenoid, which are known for their diverse biological activities. This compound has been studied for its potential antioxidant properties .
Applications De Recherche Scientifique
Daphylloside has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other bioactive compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and inflammation.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals
Mécanisme D'action
Target of Action
Daphylloside is an iridoid, a class of monoterpenoids that are bioactive compounds found in a wide variety of plants It has been suggested that this compound may act as an endoplasmic reticulum stress regulator .
Mode of Action
It is known that iridoids like this compound often exert their effects by interacting with various enzymes and receptors in the body, modulating their activity
Biochemical Pathways
Iridoids are known to be involved in a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects . The exact pathways through which this compound exerts its effects remain to be elucidated.
Result of Action
This compound may show some antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analyse Biochimique
Biochemical Properties
Daphylloside, like other iridoids, interacts with various enzymes, proteins, and other biomoleculesIt’s known that iridoids generally exhibit antioxidant effects , suggesting they may interact with enzymes involved in oxidative stress pathways.
Cellular Effects
Given its antioxidant properties , it may influence cell function by mitigating oxidative stress. This could impact cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
Iridoids like this compound are typically metabolized by the body into various metabolites
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Daphylloside involves several steps, starting from simpler iridoid precursors. The key steps include glycosylation reactions to attach the sugar moiety to the iridoid core. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the Galium verum plant. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Daphylloside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Comparaison Avec Des Composés Similaires
Loganin: Another iridoid glycoside with similar antioxidant properties.
Geniposide: Known for its anti-inflammatory and hepatoprotective effects.
Catalpol: Exhibits neuroprotective and anti-diabetic properties.
Uniqueness of Daphylloside: this compound is unique due to its specific structure and the combination of biological activities it exhibits.
Propriétés
IUPAC Name |
methyl (1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O12/c1-7(21)28-5-8-3-10(22)13-9(17(26)27-2)6-29-18(12(8)13)31-19-16(25)15(24)14(23)11(4-20)30-19/h3,6,10-16,18-20,22-25H,4-5H2,1-2H3/t10-,11+,12+,13-,14+,15-,16+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOBQIMODQOGKQ-HOZAMIDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is daphylloside and where is it found?
A1: this compound is an iridoid glycoside, a type of natural product found in various plant species. It has been isolated from plants like Galium verum [], Oldenlandia diffusa [], Wendlandia formosana [], Borreria verticillata [, ], Eucommiae Folium [], Galium humifusum [], Morinda tomentosa [], and Lasianthus wallichii [].
Q2: What is the chemical structure of this compound?
A2: this compound possesses a complex structure with a glucose moiety attached to an iridoid aglycone. Its structure has been elucidated using various spectroscopic techniques like NMR and MS.
Q3: What are the reported biological activities of this compound?
A3: Research suggests that this compound exhibits antioxidant activity. A study on Wendlandia formosana reported this compound's antioxidant effects against DPPH and hydroxyl radicals, and peroxynitrite []. Further research is needed to explore its full therapeutic potential.
Q4: Has this compound been investigated for its potential in endoplasmic reticulum (ER) stress modulation?
A4: While this compound itself has not been directly studied for its effects on ER stress, a related iridoid glycoside, asperuloside, isolated alongside this compound from Morinda tomentosa, showed significant reduction in ER-stress in a cell-based assay []. This suggests a potential avenue for future research on this compound and its impact on ER stress pathways.
Q5: Are there any known artifacts formed during the extraction of this compound?
A5: Yes, prolonged boiling of asperuloside in a methanolic solution can lead to the formation of this compound as an artifact []. This highlights the importance of careful extraction procedures to ensure the accurate identification and quantification of this compound in plant material.
Q6: What analytical techniques are commonly used to identify and characterize this compound?
A6: Researchers rely on spectroscopic methods like 1D and 2D NMR spectroscopy, in combination with IR, UV, and ESI-MS analysis to establish the structure of this compound [, ]. These techniques provide detailed information about the compound's functional groups and connectivity, enabling its unambiguous identification.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide](/img/structure/B83026.png)
